1-(3-Iodophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)propan-1-ol is an organic compound with the molecular formula C9H11IO It consists of a propanol group attached to a phenyl ring substituted with an iodine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Iodophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-iodophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Another method involves the Grignard reaction, where 3-iodobenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 1-(3-Iodophenyl)propan-1-one or 3-iodobenzoic acid.
Reduction: 1-Phenylpropan-1-ol.
Substitution: 1-(3-Azidophenyl)propan-1-ol or 1-(3-Cyanophenyl)propan-1-ol.
Scientific Research Applications
1-(3-Iodophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)propan-1-ol depends on its specific application. In general, the compound can interact with biological molecules through its phenyl and iodine groups, potentially affecting molecular targets such as enzymes and receptors. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)propan-1-ol: Similar structure but with the iodine atom at the para position.
1-(2-Iodophenyl)propan-1-ol: Similar structure but with the iodine atom at the ortho position.
1-(3-Bromophenyl)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-(3-Iodophenyl)propan-1-ol is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of iodine also imparts specific properties, such as increased molecular weight and potential for radiolabeling, which are not present in compounds with other halogen substituents.
Properties
IUPAC Name |
1-(3-iodophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNUMOLTHITOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.